molecular formula C14H11ClN4S B2651406 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-89-0

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2651406
CAS No.: 499795-89-0
M. Wt: 302.78
InChI Key: RMCHSHNSXBIMNW-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine ( 499795-89-0) is a high-purity chemical compound supplied for research applications . With the molecular formula C14H11ClN4S and a molecular weight of 302.78 g/mol, this compound belongs to a class of heterocyclic structures featuring a central 4-methyl-1,3-thiazole ring linked to a 2-aminopyrimidine . The specific positioning of the 3-chlorophenyl substituent on the thiazole ring is a key structural feature that can influence its binding affinity and interaction with biological targets . Compounds with this core thiazole-pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery research. They are frequently investigated for their potential to interact with key enzymatic processes . Related analogues have been studied as modulators of kinase activity, including cyclin-dependent kinases, which are critical regulators of the cell cycle and are prominent targets in oncology research . The structural motifs present in this compound are known to contribute to favorable pharmacological properties, including the potential for strong binding interactions with protein targets . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore for probing biological mechanisms in various disease models. This product is strictly labeled For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic applications. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols, as this material may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

4-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHSHNSXBIMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(3-chlorophenyl)-4-methylthiazole.

    Pyrimidine Ring Formation: The thiazole derivative is then reacted with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit anticancer properties. For example, studies have focused on their ability to inhibit kinases associated with tumor growth. A notable case study demonstrated that certain thiazole-pyrimidine hybrids effectively inhibited the activity of kinases like PfGSK3 and PfPK6, which are implicated in cancer cell proliferation .

Neuroprotective Effects

Thiazole derivatives have been investigated for their effects on AMPA receptors, which play a crucial role in synaptic transmission and plasticity. A study highlighted that thiazole carboxamide derivatives could modulate GluA2 AMPA receptors, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Properties

Some thiazole-containing compounds have shown promise as antimicrobial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells.

Inhibition of Histone Demethylases

A study reported the discovery of N-substituted thiazole derivatives as potent inhibitors of histone lysine demethylases (KDMs). The compound demonstrated selectivity and potency against KDM4 and KDM5 subfamilies, highlighting its potential as an epigenetic modulator in cancer therapy .

Antimalarial Activity

Recent investigations into pyrimidine analogs have revealed their effectiveness against Plasmodium falciparum kinases, suggesting that compounds like 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine could be developed into novel antimalarial therapies .

Mechanism of Action

The mechanism of action of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the thiazole and pyrimidine rings. Key differences in bioactivity, physicochemical properties, and synthetic yields are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiazole/Pyrimidine) Molecular Formula Yield (%) Key Properties/Activities Reference
4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine 3-Cl-Ph, 4-Me-thiazole C₁₄H₁₂ClN₅S N/A CDK9 inhibition (predicted)
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine 2,4-Cl₂-Ph, 4-Me-thiazole C₁₄H₁₀Cl₂N₄S N/A Enhanced lipophilicity; potential cytotoxicity
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine 2,4-Me₂-thiazole, 3-NO₂-Ph C₁₅H₁₃N₅O₂S N/A Electron-withdrawing NO₂ group; altered solubility
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 4-F-Ph, piperidinyl-thiazole C₁₈H₁₈FN₅S 16 Improved solubility (basic piperidine group)
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine Morpholino-Ph, 4-Me-thiazole C₁₉H₂₂FN₅OS 28 Potent CDK9 inhibition (IC₅₀ < 50 nM)

Key Observations :

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, likely optimizing kinase binding compared to dichlorophenyl analogs (e.g., 2,4-dichlorophenyl in ), which may exhibit higher cytotoxicity due to increased halogenation. Morpholino or piperidine substituents (e.g., ) improve aqueous solubility and bioavailability via hydrogen bonding, whereas nitro groups (e.g., ) reduce solubility but enhance electron-withdrawing effects.

Synthetic Yields: Yields for analogs vary significantly. For example, compound 41 (piperidinyl-thiazole) is synthesized in 16% yield , while morpholino derivatives (e.g., 12q) achieve 28% yield .

Crystallographic and Conformational Insights: In analogs like 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine, the thiazole and pyrimidine rings are nearly coplanar (dihedral angle: 6.48°), favoring π-π stacking in target binding . This suggests the target compound’s planarity may similarly enhance interaction with kinase ATP pockets.

Biological Activity

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3S, with a molecular weight of approximately 265.75 g/mol. The structure features a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription. This inhibition can lead to reduced expression levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Modulation of Receptor Activity : The compound acts as a negative allosteric modulator of AMPA receptors, which are involved in excitatory neurotransmission. This modulation affects both the magnitude and time course of receptor activity .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives, including this compound. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. In one study, cell viability assays revealed that certain derivatives reduced cell viability below 20% in multiple cancer types .

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats. Compounds exhibiting structural similarities showed significant reductions in edema compared to control groups, highlighting their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of thiazole-containing compounds is often influenced by their substituents:

SubstituentEffect on Activity
Chlorine on phenyl ringIncreases potency against cancer cells
Methyl group on thiazoleEnhances anti-inflammatory properties
Variations in the pyrimidine structureAlters receptor modulation efficacy

This table summarizes how different substituents can enhance or diminish the biological activities of related compounds.

Case Studies

  • Study on CDK9 Inhibition : A detailed investigation into the inhibition of CDK9 by pyrimidine derivatives demonstrated that modifications to the thiazole ring significantly impacted the inhibition rate, with some derivatives showing IC50 values in the low micromolar range .
  • Inflammation Model : In vivo studies using rat models showed that specific analogs could reduce inflammation markers significantly more than traditional NSAIDs like ibuprofen .

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